molecular formula C12H12O3 B8358858 Ethyl 4-hydroxy-4-phenyl-2-butynoate

Ethyl 4-hydroxy-4-phenyl-2-butynoate

Cat. No.: B8358858
M. Wt: 204.22 g/mol
InChI Key: ZHBMRQIGARJKGM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Alkynoates and Hydroxy-Substituted Phenyl Compounds in Synthesis

The story of Ethyl 4-hydroxy-4-phenyl-2-butynoate is deeply rooted in the history of its core components: alkynoates and hydroxy-substituted phenyl compounds. Alkynoates, which are esters of alkynoic acids, have long been recognized as powerful and diverse building blocks in organic chemistry. Their utility stems from the unique electronic properties of the carbon-carbon triple bond, which can participate in a wide array of chemical transformations. Historically, the reactivity of alkynes has been harnessed to construct complex molecular architectures, including a variety of heterocyclic compounds that are often the core of pharmaceutical drugs.

Similarly, hydroxy-substituted phenyl compounds, or phenols, are of paramount importance in both nature and chemical synthesis. The hydroxyl group attached to an aromatic ring can significantly influence the molecule's properties and reactivity. In the context of synthesis, this functional group can act as a directing group for further substitutions on the phenyl ring, or it can be a key site for forming new bonds. Phenolic structures are found in numerous natural products and are essential components in many synthetic materials and pharmaceuticals. The ability to precisely place substituents on a phenyl ring is a central challenge and a major area of research in organic chemistry.

Strategic Importance of the Butynoate Core in Modern Synthetic Methodologies

The butynoate core, specifically the four-carbon chain with a terminal ester and an internal alkyne, is a strategically important motif in modern synthesis. This structure provides multiple points for chemical modification, allowing for the controlled and sequential addition of complexity. For instance, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the alkyne can undergo a variety of addition and cycloaddition reactions.

A notable example of the importance of a similar butanoate (a saturated version) core is seen in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. Ethyl (R)-2-hydroxy-4-phenylbutyrate is a key intermediate in the manufacture of several ACE inhibitors. This highlights the pharmaceutical relevance of the 4-phenylbutyrate (B1260699) scaffold. The introduction of a triple bond, as in this compound, further expands the synthetic possibilities, allowing for the creation of novel drug candidates and complex organic materials. Butanoate esters are also of great commercial importance as additives in the food, cosmetic, and pharmaceutical industries due to their characteristic fruity aromas. researchgate.net

Overview of Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the extensive work on its constituent parts and closely related molecules. The structure of this compound is that of a propargyl alcohol derivative. Propargyl alcohols are highly valued in organic synthesis for their versatility. rawsource.comresearchgate.netsci-hub.se They can act as precursors to carbocations, and their alkyne and alcohol groups can both participate in a wide range of reactions. sci-hub.se

Given this, research involving this compound is likely to proceed along several key avenues:

Synthesis of Heterocyclic Compounds: The molecule is an ideal starting material for creating a diverse range of heterocyclic structures through intramolecular and intermolecular cyclization reactions.

Development of Novel Polymers and Materials: The reactive alkyne and hydroxyl groups could be used to incorporate this molecule into novel polymers with unique properties. Propargyl alcohol itself is used in the manufacturing of durable resins.

Medicinal Chemistry and Drug Discovery: Drawing parallels from its saturated analog used in ACE inhibitors, this compound could be a scaffold for new therapeutic agents. The rigid structure imposed by the alkyne could lead to compounds with high binding affinities for biological targets.

Asymmetric Synthesis: The hydroxyl-bearing carbon is a chiral center, making this molecule a target for asymmetric synthesis to produce enantiomerically pure forms for pharmaceutical applications.

The following table provides an overview of the key functional groups in this compound and their potential roles in synthesis:

Functional GroupPotential Synthetic TransformationsPotential Applications
Ethyl Ester Hydrolysis to carboxylic acid, Reduction to primary alcohol, TransesterificationModification of solubility and reactivity, Linker for bioconjugation
Alkyne Click chemistry, Cycloaddition reactions, Hydrogenation to alkene or alkane, Metal-catalyzed coupling reactionsSynthesis of heterocycles, Polymerization, Formation of complex carbon skeletons
Hydroxyl Group Oxidation to ketone, Etherification, Esterification, Leaving group in substitution reactionsIntroduction of new functional groups, Chiral center for asymmetric synthesis
Phenyl Group Electrophilic aromatic substitutionModification of electronic and steric properties, Introduction of further functional groups

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 4-hydroxy-4-phenylbut-2-ynoate

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2H2,1H3

InChI Key

ZHBMRQIGARJKGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Hydroxy 4 Phenyl 2 Butynoate

Chemo- and Regioselective Routes to the Butynoate Skeleton

Constructing the core butynoate structure of Ethyl 4-hydroxy-4-phenyl-2-butynoate requires precise control over chemical reactivity (chemoselectivity) and the orientation of bond formation (regioselectivity). Key steps involve the formation of the ester and the alkyne functionalities.

Esterification Strategies for Butynoic Acid Derivatives

The ethyl ester group is typically introduced via the esterification of the corresponding carboxylic acid, 4-hydroxy-4-phenyl-2-butynoic acid.

Fischer-Tropsch Esterification: The most traditional method is the Fischer-Tropsch esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.combyjus.com This is an equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com

Modern Catalytic Methods: To overcome the often harsh conditions of Fischer esterification, a variety of milder and more efficient catalytic systems have been developed. These include:

Solid-Acid Catalysts: Using porous solid-acid catalysts, such as phenolsulfonic acid-formaldehyde (PSF) resins, allows for the direct esterification of carboxylic acids and alcohols under milder conditions (50-80°C) without the need to remove water. organic-chemistry.org

Coupling Reagents: Peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can facilitate ester formation at room temperature in the presence of organic bases. organic-chemistry.org

Dehydrative Coupling: Reagents like sulfuryl fluoride (SO₂F₂) can mediate the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope. organic-chemistry.org

Method Catalyst/Reagent Typical Conditions Advantages
Fischer EsterificationH₂SO₄ or TsOHReflux in excess ethanolInexpensive, well-established
Solid-Acid CatalysisPSF Resin50-80°C, no water removalMild conditions, catalyst recyclability
Peptide CouplingTBTU, TATU, COMURoom temperature, organic baseMild conditions, high efficiency
Dehydrative CouplingSO₂F₂Room temperatureBroad scope, mild conditions, high yields

Formation of the Alkyne Moiety via Propargylation and Related Techniques

The formation of the carbon-carbon triple bond (alkyne) and its incorporation into the molecular skeleton is a critical step. Propargylation, the addition of a three-carbon alkyne unit, is a common and effective strategy.

A primary route to the core structure involves the nucleophilic addition of an organometallic propiolate reagent to benzaldehyde. Ethyl propiolate, an electrophilic alkyne, can be activated for nucleophilic attack. wikipedia.org Alternatively, a more common approach involves the deprotonation of a terminal alkyne followed by its addition to an aldehyde.

Addition of Metallated Alkynes to Benzaldehyde: A highly effective method for constructing the 4-hydroxy-4-phenyl-2-butynoate framework is the reaction of a metallated derivative of ethyl propiolate with benzaldehyde.

Deprotonation: Ethyl propiolate is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, at low temperatures to form a lithium or magnesium acetylide.

Nucleophilic Addition: This acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

Workup: An acidic workup protonates the resulting alkoxide to yield the target molecule, this compound.

This approach offers a direct and efficient pathway to the desired product skeleton. mdpi.com

Stereocontrolled Synthesis of the Hydroxy-Substituted Phenyl Moiety

The carbon atom at the C-4 position, which bears both the hydroxyl and phenyl groups, is a chiral center. Controlling the three-dimensional arrangement (stereochemistry) at this center is crucial for applications where a specific enantiomer is required.

Asymmetric Approaches to the Chiral Center at C-4

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this is most effectively achieved through the asymmetric reduction of a ketone precursor or the asymmetric alkynylation of an aldehyde.

Catalytic Asymmetric Alkynylation: A powerful strategy involves the direct enantioselective addition of a terminal alkyne to an aldehyde. This has been achieved using zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine. organic-chemistry.org This method allows for the formation of chiral propargylic alcohols in high yields and with excellent enantioselectivities (up to 99% ee), even in the presence of moisture. organic-chemistry.org

Enzymatic Reduction of a Prochiral Ketone: An alternative and highly selective method involves the asymmetric reduction of the corresponding ketone, Ethyl 4-oxo-4-phenyl-2-butynoate. Biocatalysis using enzymes or whole-cell systems offers a green and efficient route. For a similar substrate, ethyl 4-chloro-3-oxobutanoate, recombinant E. coli strains have been used to achieve high yields and optical purity (>99% ee) of the corresponding (R)-alcohol. nih.gov This demonstrates the potential for enzymatic systems to deliver high enantiomeric excess for the synthesis of chiral hydroxy esters.

Method Catalyst/Reagent Chiral Source Key Feature
Asymmetric AlkynylationZn(OTf)₂ / (+)-N-methylephedrineChiral LigandDirect formation of chiral alcohol from alkyne and aldehyde
Enzymatic ReductionAldehyde Reductase / Whole CellsEnzymeHigh enantioselectivity (>99% ee) under mild, aqueous conditions

Diastereoselective Synthesis Utilizing Chiral Auxiliaries or Catalysts

Diastereoselective synthesis involves the use of a chiral molecule to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the ester portion of the molecule.

Evans Oxazolidinone Auxiliaries: Evans' oxazolidinones are a well-known class of chiral auxiliaries. wikipedia.orgresearchgate.net An N-acyl oxazolidinone derived from propiolic acid could be used. Deprotonation would form a chiral enolate, which could then react with benzaldehyde in an asymmetric aldol-type reaction. The rigid, chiral environment provided by the auxiliary sterically hinders one face of the enolate, leading to a highly diastereoselective addition to the aldehyde. After the reaction, the auxiliary can be cleaved and recovered for reuse, yielding the enantiomerically enriched product. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rawsource.com Several principles can be applied to the synthesis of this compound.

Biocatalysis: As mentioned in section 2.2.1, the use of enzymes for the asymmetric reduction of a ketone precursor is a prime example of green chemistry. These reactions are typically run in water under mild conditions, avoiding harsh reagents and organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Isomerization reactions of propargyl alcohols to enones, for instance, are highly atom-economical transformations. pnas.org Direct C-H activation and coupling reactions also represent more efficient and less wasteful synthetic strategies. pnas.org

Use of Safer Solvents and Conditions: The development of solvent-free reactions, such as the magnesium-mediated addition of propargyl bromide to carbonyl compounds, significantly reduces the environmental impact by eliminating volatile organic solvents. benthamscience.com

Renewable Feedstocks: Research into using inexpensive and renewable resources, such as calcium carbide as a source for the alkyne moiety, presents a sustainable pathway for the synthesis of propargyl alcohols. rsc.org

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Solvent-Free and Water-Mediated Synthetic Pathways

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The exploration of solvent-free and water-mediated reactions represents a significant step towards more environmentally benign processes. For the synthesis of this compound, which is a propargyl alcohol derivative, methodologies such as the Barbier-type and Reformatsky-type reactions offer promising avenues for adaptation to solvent-free or aqueous conditions.

The Barbier reaction, an organometallic reaction that is similar to the Grignard reaction, has the key advantage of being less sensitive to water wikipedia.org. This characteristic makes it a suitable candidate for water-mediated synthesis. In a potential aqueous Barbier-type synthesis of this compound, a metal such as zinc or indium could mediate the reaction between benzaldehyde and an ethyl propiolate derivative in water. The use of water as a solvent is not only environmentally friendly but can also in some cases enhance reaction rates and selectivities.

Solvent-free approaches, where the reaction is conducted in the absence of a solvent, offer benefits such as reduced waste, lower costs, and simplified purification procedures. A solvent-free Reformatsky-type reaction could be envisioned for the synthesis of this compound. This would involve the direct reaction of benzaldehyde, ethyl bromoacetate (as a precursor to the required carbon nucleophile), and an activating metal like zinc, potentially with the aid of ball milling or microwave irradiation to facilitate the reaction in the solid state.

Reaction TypeSolvent SystemPotential AdvantagesKey Considerations
Barbier-typeWaterEnvironmentally benign, potentially enhanced reactivity and selectivity.Metal promoter choice, control of pH, and product solubility.
Reformatsky-typeSolvent-freeReduced waste, cost-effective, simplified workup.Efficient mixing of solid reactants, temperature control.

Atom Economy and Waste Minimization in Established Procedures

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product nrochemistry.comgoogle.com. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste.

A plausible and established route for the synthesis of this compound is the addition of an organometallic reagent derived from ethyl propiolate to benzaldehyde. A common example is the Grignard reaction. To analyze the atom economy of this process, we can consider the following hypothetical reaction:

Reaction: Phenylmagnesium bromide + Ethyl propiolate → this compound (after aqueous workup)

To calculate the theoretical atom economy, we consider the molecular weights of the reactants that contribute to the product. In an ideal addition reaction, the atom economy can be very high. For the addition of a phenyl group and a hydrogen atom (from the workup) to ethyl propiolate, the calculation would be as follows:

Molecular Formula of this compound: C₁₂H₁₂O₃

Molecular Weight of this compound: 204.22 g/mol

Molecular Formula of Benzaldehyde: C₇H₆O

Molecular Weight of Benzaldehyde: 106.12 g/mol

Molecular Formula of Ethyl propiolate: C₅H₆O₂

Molecular Weight of Ethyl propiolate: 98.10 g/mol

In a direct addition reaction of benzaldehyde and the acetylide of ethyl propiolate, the atom economy would be 100% in theory, as all atoms of the reactants are incorporated into the product.

However, in a Grignard or similar organometallic synthesis, byproducts are generated from the preparation of the organometallic reagent and during the workup. For instance, in a Grignard synthesis starting from bromobenzene and magnesium, and subsequent reaction with ethyl propiolate followed by an acidic workup, magnesium salts are generated as waste.

Waste Minimization Strategies:

Catalytic Approaches: Utilizing catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste.

Reagent Selection: Choosing reagents that are incorporated into the final product to the greatest extent possible.

Process Optimization: Fine-tuning reaction conditions to minimize the formation of side products.

ReactantMolecular Weight ( g/mol )Atoms Incorporated into ProductAtoms in Byproducts
Benzaldehyde106.12AllNone (in ideal addition)
Ethyl propiolate98.10AllNone (in ideal addition)

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern chemical synthesis, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods nih.gov. The synthesis of this compound, particularly reactions involving unstable intermediates or exothermic processes, is well-suited for a continuous flow setup.

A potential continuous flow process for the synthesis of this compound could involve the reaction of a metalated derivative of ethyl propiolate with benzaldehyde. The process would typically consist of the following stages:

Reagent Introduction: Solutions of the starting materials (e.g., ethyl propiolate and an organometallic reagent, or benzaldehyde and a pre-formed enolate of ethyl propiolate) are continuously pumped from reservoirs.

Mixing: The reagent streams are combined in a micromixer, ensuring rapid and efficient mixing.

Reaction: The mixed stream flows through a temperature-controlled reactor coil. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for optimization of the reaction conversion.

Quenching and Workup: The reaction mixture is then continuously quenched, for example, by mixing with an aqueous solution, followed by in-line extraction and separation.

Advantages of Flow Chemistry for this Synthesis:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling reactive organometallic species and managing exothermic reactions.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.

Scalability: Scaling up the production is achieved by running the flow process for longer durations or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

ParameterBatch ProcessingFlow Chemistry
Reaction Scale Limited by reactor size and heat transferEasily scalable by extending run time or parallelization
Safety Higher risks with exothermic reactions and hazardous reagentsInherently safer due to small reaction volumes
Process Control More challenging to maintain homogeneity and precise temperatureExcellent control over mixing, temperature, and residence time
Reproducibility Can vary between batchesHigh reproducibility

While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles and techniques developed for the flow synthesis of other propargyl alcohols and related compounds can be readily adapted nih.govresearchgate.net.

Chemical Reactivity and Transformations of Ethyl 4 Hydroxy 4 Phenyl 2 Butynoate

Reactivity of the Alkyne Functionality

The carbon-carbon triple bond in Ethyl 4-hydroxy-4-phenyl-2-butynoate is electron-deficient due to the conjugation with the ester group, making it susceptible to a range of chemical reactions.

Nucleophilic Additions to the Alkyne

The electron-withdrawing nature of the ethyl ester group activates the alkyne for nucleophilic conjugate addition, often referred to as a Michael addition. Various nucleophiles can add to the triple bond, leading to the formation of functionalized alkenes.

Common nucleophiles for this type of reaction include amines, thiols, and cuprates. For instance, the reaction with a primary or secondary amine would be expected to yield an enamine, which could exist as a mixture of E and Z isomers. Similarly, the addition of a thiol would produce a vinyl sulfide. The stereochemical outcome of these additions is often dependent on the reaction conditions and the nature of the nucleophile.

Table 1: Representative Nucleophilic Additions to Activated Alkynes This table presents generalized data for the reactivity of activated alkynes with various nucleophiles, illustrating the expected transformations for this compound.

NucleophileProduct TypeTypical Conditions
Primary/Secondary Amine (e.g., RNH2, R2NH)EnamineSolvent (e.g., EtOH, THF), room temperature or gentle heating
Thiol (e.g., RSH)Vinyl sulfideBase catalyst (e.g., Et3N), solvent (e.g., CH2Cl2)
Organocuprate (e.g., R2CuLi)Substituted alkeneAnhydrous ether or THF, low temperature (e.g., -78 °C)

Electrophilic Additions to the Triple Bond

The alkyne functionality can also undergo electrophilic addition reactions, although the presence of the electron-withdrawing ester group can deactivate the triple bond towards some electrophiles. Nevertheless, reactions with halogens and hydrogen halides are possible.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the alkyne would be expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a dihaloalkene. The stereochemistry of the addition is typically anti, resulting in the E-isomer as the major product.

Similarly, the addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom further from the ester group (the α-carbon) and the halide adding to the carbon atom closer to the ester group (the β-carbon), which is more capable of stabilizing a partial positive charge.

Cycloaddition Reactions (e.g., [2+2], [2+3] Huisgen Cycloadditions)

The alkyne in this compound can participate in various cycloaddition reactions to form cyclic compounds.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes can lead to the formation of cyclobutene derivatives. This reaction is typically initiated by UV light and proceeds through an excited state of the alkyne.

[2+3] Huisgen Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles. This compound can act as the dipolarophile in reactions with 1,3-dipoles such as azides to form triazoles. This reaction, particularly the copper-catalyzed version (CuAAC), is known for its high efficiency and regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. Ruthenium-catalyzed versions (RuAAC) can provide the 1,5-disubstituted regioisomer. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org

Metal-Catalyzed Alkyne Functionalization (e.g., Hydrometallation, Carboamination)

Transition metal catalysts can facilitate a wide range of transformations of the alkyne functionality.

Hydrometallation: This involves the addition of a metal-hydride bond across the triple bond. For example, hydrozirconation using Schwartz's reagent (Cp₂ZrHCl) can lead to the formation of a vinylzirconium species. nih.govresearchgate.netnih.govx-mol.comcapes.gov.br The regioselectivity of this addition can often be controlled by the directing effect of the nearby hydroxyl group. Hydroboration, using reagents like borane or catecholborane, is another common hydrometallation reaction that can be catalyzed by transition metals, leading to vinylboronates which are versatile synthetic intermediates. nih.govresearchgate.netorganic-chemistry.org

Carboamination: This process involves the simultaneous addition of a carbon and a nitrogen moiety across the alkyne. Palladium-catalyzed carboamination reactions have been developed for the synthesis of nitrogen-containing heterocycles from aminoalkynes. nih.govnih.govacs.orgmdpi.com While direct intermolecular carboamination of an alkyne like this compound is less common, intramolecular variants are well-established.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical transformations, including oxidation.

Oxidation Reactions and Stereochemical Implications

The secondary alcohol functionality can be oxidized to the corresponding ketone, Ethyl 4-oxo-4-phenyl-2-butynoate. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Given that the hydroxyl group is at a stereocenter, the stereochemical implications of this reaction are significant. If the starting material is a single enantiomer of this compound, its oxidation will lead to an achiral ketone product.

Conversely, the reduction of the corresponding ketone can lead to the formation of the chiral alcohol. The use of chiral reducing agents or catalysts can achieve asymmetric reduction, providing access to enantioenriched this compound.

Furthermore, stereoselective oxidation methods, such as kinetic resolution, can be applied to a racemic mixture of the alcohol. For instance, enzymatic oxidation or the use of a chiral oxidizing agent could selectively oxidize one enantiomer, leaving the other unreacted and thus allowing for the separation of the enantiomers. The Sharpless asymmetric epoxidation of allylic alcohols provides a precedent for highly stereoselective oxidations directed by a hydroxyl group, and similar principles of catalyst-substrate interaction could be envisioned to play a role in the stereoselective oxidation of propargylic alcohols. organicreactions.orgwikipedia.orgtcichemicals.comdalalinstitute.comharvard.eduyoutube.com

Table 2: Common Oxidizing Agents for Secondary Alcohols This table provides examples of reagents used for the oxidation of secondary alcohols to ketones.

ReagentCommon Name/AbbreviationConditions
Pyridinium chlorochromatePCCCH2Cl2, room temperature
Pyridinium dichromatePDCCH2Cl2 or DMF, room temperature
(COCl)2, DMSO, Et3NSwern OxidationLow temperature (e.g., -78 °C to room temperature)
Dess-Martin PeriodinaneDMPCH2Cl2, room temperature

Esterification and Etherification of the Secondary Alcohol

The secondary hydroxyl group in this compound is a key site for transformations such as esterification and etherification.

Esterification:

The secondary alcohol can be readily converted to a variety of esters through reaction with acylating agents. A documented example of this is the reaction of this compound with chlorosulfonyl isocyanate. This reaction proceeds at low temperatures (-20°C to -10°C) in a solvent like dichloromethane to yield ethyl 4-carbamoyloxy-4-phenyl-2-butynoate in high yield (98%) prepchem.com.

General esterification can also be achieved using more common reagents such as acid chlorides or acid anhydrides in the presence of a base like pyridine or a tertiary amine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the alcohol for nucleophilic attack.

Illustrative Esterification Reactions:

Acylating Agent Base Product
Acetyl chloride Pyridine Ethyl 4-acetoxy-4-phenyl-2-butynoate
Benzoyl chloride Triethylamine Ethyl 4-benzoyloxy-4-phenyl-2-butynoate

Etherification:

The synthesis of ethers from the secondary alcohol of this compound can be accomplished through several methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Alternatively, acid-catalyzed etherification methods can be employed. For instance, iron(III) catalysts have been shown to be effective for the etherification of secondary benzylic and propargylic alcohols. These reactions can proceed under mild conditions and tolerate a range of functional groups.

Illustrative Etherification Reactions:

Reagents Method Product
1. NaH 2. CH₃I Williamson Ether Synthesis Ethyl 4-methoxy-4-phenyl-2-butynoate
1. NaH 2. CH₃CH₂Br Williamson Ether Synthesis Ethyl 4-ethoxy-4-phenyl-2-butynoate

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The carbon atom bearing the hydroxyl group is a propargylic position, which enhances its reactivity towards nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating the formation of a resonance-stabilized propargylic carbocation. This carbocation can then be attacked by a variety of nucleophiles. The stability of this intermediate suggests that Sₙ1-type reactions are plausible.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate Sₙ2 reactions. Strong nucleophiles can then displace the leaving group.

Factors Influencing Nucleophilic Substitution at the Propargylic Carbon:

Factor Favors Sₙ1 Favors Sₙ2
Substrate Tertiary > Secondary Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, I⁻)
Leaving Group Good (e.g., -OH₂⁺, -OTs) Good (e.g., -Br, -I, -OTs)

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

Reactivity of the Ester Moiety

The ethyl ester group of this compound is susceptible to a range of transformations characteristic of carboxylic acid derivatives.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. In base-catalyzed transesterification, the alcohol is deprotonated to a more nucleophilic alkoxide. The reaction is typically driven to completion by using a large excess of the new alcohol.

Illustrative Transesterification Reactions:

Alcohol Catalyst Product
Methanol H₂SO₄ (acid) Mthis compound
Propanol NaOPr (base) Propyl 4-hydroxy-4-phenyl-2-butynoate

Reduction of the Ester to Alcohol or Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Reduction to a Primary Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. This reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, and requires a subsequent aqueous workup to protonate the resulting alkoxide. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. This process will also reduce the alkyne to an alkene and then to an alkane.

Reduction to an Aldehyde:

The reduction can be stopped at the aldehyde stage by using a less reactive and sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78°C). The bulky nature of DIBAL-H prevents the second addition of hydride to the intermediate hemiacetal, which upon workup yields the aldehyde.

Comparison of Reducing Agents for the Ester Moiety:

Reducing Agent Product Typical Conditions
Lithium aluminum hydride (LiAlH₄) 4-phenyl-1,4-butanediol THF, then H₃O⁺ workup

Nucleophilic Acyl Substitution Reactions

The ester group can undergo nucleophilic acyl substitution with strong nucleophiles, such as Grignard reagents. The reaction of this compound with a Grignard reagent would be expected to first involve the deprotonation of the acidic hydroxyl group. Therefore, an excess of the Grignard reagent would be required. Following the initial acid-base reaction, two equivalents of the Grignard reagent would add to the ester carbonyl, leading to the formation of a tertiary alcohol after an aqueous workup.

Illustrative Nucleophilic Acyl Substitution with a Grignard Reagent:

Grignard Reagent (excess) Intermediate after first addition Final Product after second addition and workup
Methylmagnesium bromide (CH₃MgBr) 5-hydroxy-5-phenyl-3-pentyn-2-one 2-methyl-5-phenyl-3-pentyne-2,5-diol

Aromatic Ring Reactivity and Functionalization

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The substituent attached to the ring, a carbon chain containing hydroxyl, alkyne, and ester functionalities, will influence the regioselectivity of these reactions. The alkyl chain is generally considered to be an ortho-, para-directing group and is weakly activating. Therefore, electrophilic substitution is expected to occur primarily at the ortho and para positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Expected Products of Electrophilic Aromatic Substitution:

Reaction Reagents Major Products
Nitration HNO₃, H₂SO₄ Ethyl 4-hydroxy-4-(4-nitrophenyl)-2-butynoate and Ethyl 4-hydroxy-4-(2-nitrophenyl)-2-butynoate
Bromination Br₂, FeBr₃ Ethyl 4-(4-bromophenyl)-4-hydroxy-2-butynoate and Ethyl 4-(2-bromophenyl)-4-hydroxy-2-butynoate

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. The regioselectivity of these reactions is dictated by the electronic properties of the substituent attached to the ring, which in this case is the 4-hydroxy-2-butynoate chain.

The substituent, -CH(OH)CH₂C≡CCO₂Et, possesses a benzylic hydroxyl group. The oxygen atom of this hydroxyl group has lone pairs of electrons that can be donated into the phenyl ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, making it more nucleophilic and thus activating it towards electrophilic attack compared to unsubstituted benzene. This activation directs incoming electrophiles to the ortho and para positions relative to the substituent.

While the hydroxyl group is activating, the remainder of the alkyne and ester chain has electron-withdrawing characteristics, which can have a deactivating effect on the ring. However, the activating and directing influence of the benzylic hydroxyl group is generally considered to be the dominant factor in determining the outcome of electrophilic aromatic substitution reactions.

Detailed experimental data on the electrophilic aromatic substitution of this compound is not extensively reported in the literature. However, based on the principles of organic chemistry, typical electrophilic substitution reactions can be predicted. The following table outlines the expected major products and general reaction conditions for common EAS reactions on this substrate.

ReactionElectrophileTypical Reagents and ConditionsExpected Major Products (ortho- and para- isomers)
NitrationNO₂⁺HNO₃, H₂SO₄Ethyl 4-hydroxy-4-(2-nitrophenyl)-2-butynoate and Ethyl 4-hydroxy-4-(4-nitrophenyl)-2-butynoate
Halogenation (Bromination)Br⁺Br₂, FeBr₃Ethyl 4-(2-bromophenyl)-4-hydroxy-2-butynoate and Ethyl 4-(4-bromophenyl)-4-hydroxy-2-butynoate
Halogenation (Chlorination)Cl⁺Cl₂, AlCl₃Ethyl 4-(2-chlorophenyl)-4-hydroxy-2-butynoate and Ethyl 4-(4-chlorophenyl)-4-hydroxy-2-butynoate
Friedel-Crafts AlkylationR⁺R-Cl, AlCl₃Ethyl 4-hydroxy-4-(2-alkylphenyl)-2-butynoate and Ethyl 4-hydroxy-4-(4-alkylphenyl)-2-butynoate
Friedel-Crafts AcylationRCO⁺R-COCl, AlCl₃Ethyl 4-acetyl-4-(2-acetylphenyl)-2-butynoate and Ethyl 4-acetyl-4-(4-acetylphenyl)-2-butynoate

It is important to note that the reaction conditions, particularly the strength of the Lewis acid catalyst and the temperature, would need to be carefully controlled to avoid potential side reactions involving the hydroxyl and alkyne functionalities.

Functionalization via Metalation or Halogenation

Beyond electrophilic substitution, the phenyl ring of this compound can be functionalized through metalation and halogenation reactions that proceed via different mechanisms.

Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

In the case of this compound, the hydroxyl group can act as a directing group. Upon deprotonation with a strong base, such as n-butyllithium, the resulting lithiated species can direct a second equivalent of the base to remove a proton from one of the ortho positions of the phenyl ring. The resulting dilithiated intermediate can then be quenched with various electrophiles to introduce a substituent specifically at the ortho position.

The general scheme for directed ortho-metalation is as follows:

Deprotonation of the hydroxyl group with a strong base (e.g., n-BuLi).

ortho-Deprotonation of the phenyl ring by a second equivalent of the base.

Quenching with an electrophile (E⁺).

StepReagents and ConditionsIntermediate/Product
1. Hydroxyl Deprotonation1 equivalent of n-BuLi, THF, low temperatureLithium alkoxide intermediate
2. ortho-Lithiation1 equivalent of n-BuLi, THF, low temperatureortho-Lithiated aromatic intermediate
3. Electrophilic QuenchElectrophile (e.g., MeI, CO₂, RCHO)Ethyl 4-hydroxy-4-(2-substituted-phenyl)-2-butynoate

This methodology provides a complementary approach to electrophilic aromatic substitution for the synthesis of ortho-substituted derivatives.

Halogenation

While electrophilic halogenation introduces a halogen onto the aromatic ring, other methods can also be employed. For instance, if a boronic acid derivative of this compound were to be synthesized (e.g., via a metalation-borylation sequence), it could undergo subsequent halogenation reactions. For example, treatment of an arylboronic acid with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to the corresponding aryl bromide or chloride.

Furthermore, radical halogenation, typically targeting benzylic positions, is a possibility. However, this would lead to substitution on the carbon atom bearing the hydroxyl group rather than on the aromatic ring itself and is therefore outside the scope of this section.

Applications of Ethyl 4 Hydroxy 4 Phenyl 2 Butynoate As a Building Block in Organic Synthesis

Precursor to Complex Heterocyclic Compounds

The strategic placement of reactive functional groups within Ethyl 4-hydroxy-4-phenyl-2-butynoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. These cyclic structures are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and natural products.

Synthesis of Furan and Pyran Derivatives

The inherent reactivity of the hydroxyl and alkyne moieties in this compound allows for facile intramolecular cyclization reactions to form oxygen-containing heterocycles. The synthesis of furanones, for instance, can be achieved through acid- or base-catalyzed cyclization. Under acidic conditions, the reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the triple bond, leading to the formation of a five-membered furan ring.

Similarly, the synthesis of pyran derivatives can be envisioned through different reaction pathways. While direct 6-endo-dig cyclization is generally disfavored, intermolecular reactions with suitable partners can lead to the formation of six-membered rings. For example, a Prins-type reaction with an aldehyde in the presence of a Lewis acid could potentially yield a tetrahydropyran scaffold.

Routes to Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines)

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles, which are foundational components of many biologically active molecules. rsc.orgnih.govmdpi.com The Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted by reacting the butynoate with a primary amine. The initial step involves the addition of the amine to the alkyne, followed by cyclization and dehydration to afford the substituted pyrrole.

The synthesis of pyridines can be accomplished through various condensation reactions. A common strategy involves a [4+2] cycloaddition reaction where the butynoate acts as the two-atom component. Alternatively, a Hantzsch-type synthesis could be employed, reacting the butynoate with a β-enamino ester and an aldehyde in the presence of an oxidizing agent to construct the pyridine ring.

Intermediate in the Synthesis of Chiral Scaffolds and Natural Product Analogs

The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds. jiangnan.edu.cn Asymmetric reduction of the corresponding ketone, ethyl 4-oxo-4-phenyl-2-butynoate, using chiral catalysts or enzymes can provide access to either the (R) or (S) enantiomer of the alcohol. jiangnan.edu.cnnih.govresearchgate.net These chiral building blocks are crucial for the synthesis of pharmaceuticals and other bioactive molecules where stereochemistry plays a critical role in their function.

For example, chiral propargyl alcohols are key intermediates in the synthesis of various natural products and their analogs. The ability to introduce chirality at an early stage in a synthetic sequence is a significant advantage, and this compound provides a convenient entry point to this class of molecules. These chiral scaffolds can be further elaborated into more complex structures, including macrocycles and polycyclic systems found in nature. The synthesis of natural-product-like molecules with diverse scaffolds is a key area of research in chemical biology. nih.gov

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. nih.govbeilstein-journals.org this compound, with its multiple reactive sites, is an excellent substrate for such transformations.

In a cascade sequence, the initial reaction of one functional group can trigger a series of subsequent intramolecular transformations, rapidly building molecular complexity. For instance, an initial intermolecular reaction at the alkyne could be followed by a cyclization involving the hydroxyl or ester group.

In the context of MCRs, the butynoate can act as one of the components in, for example, a four-component Ugi or Passerini reaction. These reactions are highly convergent and allow for the rapid generation of diverse libraries of compounds for drug discovery and other applications. The ability to incorporate the butynoate's unique structural features into the products of these reactions further enhances their utility.

Contributions to Material Science Precursors (e.g., Polymer Monomers, Ligands)

The applications of this compound are not limited to the synthesis of bioactive molecules. Its functional groups also make it a potential precursor for the development of new materials. The alkyne moiety can undergo polymerization through various methods, such as metathesis or click chemistry, to produce polymers with interesting electronic and optical properties. The presence of the phenyl and hydroxyl groups can be used to tune the physical properties of the resulting polymer, such as its solubility, thermal stability, and processability.

Furthermore, the butynoate can be modified to serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The hydroxyl and ester groups can act as coordination sites for metal ions, while the rigid alkyne backbone can provide structural integrity to the resulting framework. The phenyl group can also be functionalized to introduce additional properties, such as luminescence or catalytic activity, into the material.

Below is a table summarizing the synthetic applications of this compound:

Application AreaSynthetic StrategyResulting Scaffold/Product
Heterocyclic Synthesis Intramolecular CyclizationFuranones, Pyrans
Paal-Knorr Reaction with AminesSubstituted Pyrroles
Hantzsch-type SynthesisSubstituted Pyridines
Chiral Synthesis Asymmetric Reduction of Ketone PrecursorEnantiopure (R) or (S)-alcohols
Elaboration of Chiral AlcoholsChiral Scaffolds, Natural Product Analogs
Cascade/Multicomponent Reactions Tandem Reaction SequencesComplex Polycyclic Systems
Ugi or Passerini ReactionsDiverse Molecular Libraries
Material Science Alkyne PolymerizationConjugated Polymers
Ligand SynthesisMetal-Organic Frameworks, Coordination Polymers

Mechanistic and Theoretical Studies on Ethyl 4 Hydroxy 4 Phenyl 2 Butynoate Reactivity

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry is a fundamental tool for understanding reaction mechanisms, transition states, and molecular dynamics. However, dedicated studies applying these methods to Ethyl 4-hydroxy-4-phenyl-2-butynoate are not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies of Transition States

Molecular Dynamics Simulations of Conformational Landscapes

There are no specific molecular dynamics (MD) simulation studies published that focus on the conformational landscapes of this compound. Such studies would provide insight into the molecule's flexibility, solvent interactions, and the relative energies of its different conformers, which can influence its reactivity. The absence of this research means that the dynamic behavior and conformational preferences of this compound remain computationally unexplored.

Reaction Kinetics and Thermodynamics of Key Transformations

Detailed experimental studies on the reaction kinetics and thermodynamics of key transformations involving this compound are not available in the scientific literature. Information regarding rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for its reactions has not been published.

TransformationKinetic Data (Rate Constant, k)Thermodynamic Data (ΔG, ΔH, ΔS)
Data Not AvailableData Not AvailableData Not Available

Spectroscopic Investigations for Elucidating Reaction Intermediates

Spectroscopic methods are critical for identifying and characterizing transient species in a reaction mechanism. However, specific studies utilizing these techniques to investigate the reaction intermediates of this compound have not been reported.

In Situ NMR and IR Spectroscopy for Reaction Monitoring

No published research could be found that employs in situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy to monitor the reactions of this compound in real-time. These techniques would allow for the direct observation of the formation and decay of reactants, intermediates, and products, but such investigations on this compound have not been documented.

Mass Spectrometry for Intermediate Identification

A literature search for studies using mass spectrometry to identify reaction intermediates of this compound yielded no results. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or other mass spectrometric methods have not been specifically applied and reported for the identification of intermediates in the reactions of this compound.

Spectroscopic MethodIntermediate ObservedKey Spectral Data
Data Not AvailableData Not AvailableData Not Available

Stereoelectronic Effects and Their Influence on Reactivity and Selectivity

While specific mechanistic and theoretical studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its reactivity can be extrapolated from the well-established principles of stereoelectronic effects in analogous γ-hydroxy-α,β-acetylenic esters and propargyl alcohol systems. Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy of transition states, are paramount in dictating the reactivity and stereochemical outcome of reactions involving this multifunctional molecule.

The key structural features of this compound that govern its stereoelectronic landscape include the linear π-system of the alkyne, the propargylic hydroxyl group, the phenyl substituent, and the ethyl ester moiety. The interplay of these groups through space and bonding networks creates a nuanced environment for chemical transformations.

Influence of the Alkyne π-System: The two orthogonal π-bonds of the alkyne are central to the molecule's reactivity, primarily as sites for nucleophilic and electrophilic attack. The stereoselectivity of such additions is heavily influenced by the electronic nature and spatial arrangement of the substituents. For instance, in a hypothetical nucleophilic addition to the alkyne, the trajectory of the incoming nucleophile would be dictated by orbital overlap with the π* antibonding orbitals of the triple bond. The presence of the adjacent chiral center at C-4 would likely lead to diastereoselective additions, governed by models such as the Felkin-Anh or Cram chelation models, depending on the reaction conditions.

Role of the Propargylic Hydroxyl Group: The hydroxyl group at the C-4 position can exert significant stereoelectronic control through several mechanisms:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, pre-organizing the substrate or reagents in a specific orientation, thereby influencing the facial selectivity of an attack.

Chelation Control: In the presence of a Lewis acidic metal, the hydroxyl group and another heteroatom (such as the carbonyl oxygen of the ester or a reagent) can coordinate to the metal center. This chelation would create a rigid cyclic transition state, leading to a predictable stereochemical outcome. For example, in a reduction of a related ketone or an addition of an organometallic reagent, chelation control could override the predictions of non-chelating models like the Felkin-Anh model.

Directing Group: The hydroxyl group can act as an internal nucleophile or can be deprotonated to form an alkoxide, which can then direct subsequent reactions. For example, intramolecular cyclization reactions are a known pathway for γ-hydroxy-α,β-acetylenic esters, leading to the formation of furanones. acs.orgnih.gov The stereochemistry of the starting material would directly translate into the stereochemistry of the cyclic product.

Electronic Influence of Phenyl and Ethyl Ester Groups: The electron-withdrawing nature of the ethyl ester group polarizes the alkyne, making the β-carbon more electrophilic and susceptible to conjugate addition by nucleophiles. Conversely, the phenyl group can influence the electronic density of the system through resonance and inductive effects, and its steric bulk will also play a crucial role in directing the approach of reagents.

In reactions where allenes are formed from propargylic alcohols, the stereochemical information from the chiral center can be transferred to the axial chirality of the allene. nih.gov The efficiency and direction of this transfer (syn or anti-elimination) are governed by stereoelectronic factors, including the orbital alignment in the transition state, which can be influenced by the choice of catalyst and reaction conditions.

The following table provides a theoretical summary of the expected influence of stereoelectronic effects on the reactivity and selectivity of this compound in various hypothetical reactions.

Reaction Type Potential Stereoelectronic Effect Expected Outcome
Nucleophilic Addition to Alkyne Felkin-Anh or Chelation ControlDiastereoselective formation of vinyl alcohols. The controlling model would depend on the presence of chelating metals.
Electrophilic Addition to Alkyne π-complex formation influenced by substituentsRegio- and stereoselective formation of di- or tetra-substituted alkenes.
Reduction of the Alkyne Syn- or anti-delivery of hydrogen depending on the reagent and catalystFormation of either (Z)- or (E)-allylic alcohol with selectivity determined by the reaction conditions.
Intramolecular Cyclization Orbital overlap in the transition state for ring closureFormation of a stereochemically defined 4-amino-2(5H)-furanone or similar heterocycle. acs.orgnih.gov
Allene Synthesis Stereospecific SN2' reactionFormation of a chiral allene with the axial chirality determined by the configuration of the C-4 center. nih.gov

It is important to emphasize that this discussion is based on established principles in related systems, and dedicated computational and experimental studies on this compound would be necessary to confirm these theoretical considerations.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Spectroscopic Techniques for Structural Confirmation of Derivatives

High-resolution spectroscopic methods are paramount for the detailed structural analysis of derivatives of Ethyl 4-hydroxy-4-phenyl-2-butynoate. These techniques provide precise information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) NMR pulse sequences are necessary for the complete assignment of complex derivatives and the determination of their stereochemistry.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For a derivative of this compound, COSY would be instrumental in confirming the connectivity within the ethyl group and tracing the couplings from the methine proton at the stereocenter to any adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the signal of the carbon atom of the stereocenter would be directly correlated with its attached proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are close to each other in space, irrespective of their bonding. This is particularly important for determining the relative stereochemistry. In derivatives of this compound, NOESY can reveal spatial relationships between the phenyl group, the hydroxyl group, and other substituents, which can help in assigning the relative configuration of stereocenters.

Table 1: Illustrative Application of 2D NMR Techniques for a Hypothetical Derivative of this compound

NMR Experiment Information Gained Exemplary Correlation for a Derivative
COSY ¹H-¹H scalar couplingsCorrelation between the methine proton at C4 and any protons on an adjacent carbon.
HSQC Direct ¹H-¹³C correlationsCorrelation between the C4 carbon and its directly attached proton.
HMBC Long-range ¹H-¹³C correlationsCorrelation from the protons of the ethyl ester to the carbonyl carbon (C1).
NOESY Through-space ¹H-¹H correlationsSpatial proximity between a proton on the phenyl ring and the proton at C4, aiding in conformational analysis.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring the progress of reactions involving this compound.

FTIR Spectroscopy: FTIR is sensitive to polar bonds and provides characteristic absorption bands for functional groups like hydroxyl (-OH), carbonyl (C=O), and alkyne (C≡C) groups. The broad -OH stretch, the sharp C=O stretch of the ester, and the C≡C stretch would be key diagnostic peaks for this compound. During a reaction, the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be monitored to follow the reaction kinetics.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds. The C≡C triple bond in this compound would give a strong signal in the Raman spectrum. This can be advantageous for monitoring reactions involving the alkyne moiety, as the signal may be weak in the FTIR spectrum, especially for internal alkynes.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Hydroxyl (-OH)Stretching3600-3200 (broad)FTIR
Carbonyl (C=O, ester)Stretching1750-1735FTIR
Alkyne (C≡C)Stretching2260-2100 (weak to medium)FTIR, Raman
Phenyl (C=C)Stretching1600-1450FTIR, Raman

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can provide an unambiguous assignment of the R/S configuration at the stereocenter. The technique works by scattering X-rays off the electron clouds of the atoms in the crystal, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule. The resulting crystallographic data includes precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.

Chiroptical Methods for Stereochemical Assignment of Chiral Products

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful for determining the absolute stereochemistry of chiral molecules in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For chiral products derived from this compound, the sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters. This is often done by comparing the experimental CD spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations.

Chromatographic Methods for Product Isolation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, isolation, and purification of products from reaction mixtures, as well as for assessing their purity.

Flash Chromatography: This is a rapid and efficient method for the preparative separation of compounds. For the purification of derivatives of this compound, flash chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly employed. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative purposes. For purity assessment, analytical HPLC with a suitable column (e.g., a reversed-phase C18 column) and detector (e.g., UV-Vis) can provide a quantitative measure of the product's purity. Preparative HPLC can be used for the final purification of small quantities of a high-purity compound. For chiral products, chiral HPLC, which uses a chiral stationary phase, is the method of choice for separating enantiomers and determining the enantiomeric excess (ee).

Table 3: Overview of Chromatographic Methods in the Study of this compound Derivatives

Technique Primary Use Stationary Phase Example Mobile Phase Example
Flash Chromatography Preparative isolation and purificationSilica gelHexane/Ethyl Acetate gradient
Analytical HPLC Purity assessmentC18 reversed-phaseAcetonitrile/Water gradient
Preparative HPLC Final high-purity isolationC18 reversed-phaseAcetonitrile/Water isocratic
Chiral HPLC Enantiomer separation, ee determinationChiral stationary phase (e.g., cellulose-based)Hexane/Isopropanol isocratic

Future Research Directions and Emerging Opportunities for Ethyl 4 Hydroxy 4 Phenyl 2 Butynoate

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The complexity of modern chemical synthesis necessitates a shift towards more efficient and data-rich experimental workflows. High-Throughput Experimentation (HTE) and automated synthesis platforms offer a paradigm shift from traditional, sequential experimentation to parallel synthesis and screening. nih.govchemrxiv.org Integrating Ethyl 4-hydroxy-4-phenyl-2-butynoate into these platforms could significantly accelerate the discovery of its novel reactivity and applications.

Future research should focus on developing standardized protocols for using this compound as a substrate in miniaturized, parallel reaction arrays. chemrxiv.org This would enable the rapid screening of a wide matrix of reaction parameters—including catalysts, ligands, solvents, and temperatures—to optimize known transformations or uncover entirely new ones. For instance, an HTE campaign could efficiently map the conditions for stereoselective reductions, additions to the alkyne, or cross-coupling reactions at the phenyl group.

The data generated from such HTE campaigns, encompassing both successful and unsuccessful outcomes, would be invaluable for building predictive machine learning models. youtube.com These models could guide future experimental design, reducing the time and resources required for reaction development.

Table 1: Illustrative High-Throughput Screening Array for a Hypothetical Reaction This interactive table showcases a potential experimental design for screening catalysts and ligands in a reaction involving this compound, as would be performed on an automated platform.

Well IDCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
A1Pd(OAc)₂ (2%)XPhosToluene8085
A2Pd(OAc)₂ (2%)SPhosToluene8072
A3Pd(OAc)₂ (2%)RuPhosToluene8091
B1NiCl₂(dme) (5%)IPrDioxane10065
B2NiCl₂(dme) (5%)IMesDioxane10058
B3NiCl₂(dme) (5%)NoneDioxane10015
C1CuI (10%)PhenDMF11045
C2CuI (10%)neocuproineDMF11055

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While classical methods for the synthesis of propargyl alcohols are established, the future lies in developing novel catalytic systems that offer superior control over reactivity and stereoselectivity. For this compound, this involves two main avenues: its asymmetric synthesis and its selective downstream transformations.

The chiral center at the C4 position presents a significant opportunity for asymmetric catalysis. Research could explore novel chiral catalysts—both metal-based and organocatalytic—for the enantioselective addition of an ethyl propiolate equivalent to benzaldehyde. Furthermore, chemo-enzymatic strategies, which have proven effective for the synthesis of related chiral hydroxy esters, could be adapted. researchgate.netnih.gov Screening libraries of ketoreductases or lipases could identify biocatalysts capable of producing the (R)- or (S)-enantiomer with high enantiomeric excess. lookchem.comtandfonline.com

For transformations of the molecule itself, new catalysts could unlock unique reactivity. For example, gold or platinum catalysts could facilitate novel cyclization or rearrangement cascades involving the alkyne and hydroxyl groups. Photocatalysis offers another exciting frontier, potentially enabling radical-based additions across the triple bond or C-H functionalization of the phenyl ring under mild conditions.

Development of New Synthetic Methodologies Exploiting Synergistic Reactivity

The multifunctional nature of this compound makes it an ideal substrate for developing synthetic methodologies that exploit synergistic reactivity, such as cascade or domino reactions. In these processes, a single set of reagents and conditions triggers a sequence of bond-forming events, rapidly building molecular complexity.

Future work could design reactions where the alkyne, hydroxyl group, and ester moiety participate in a concerted fashion. For instance, an intramolecular reaction could be triggered by an initial intermolecular event. A potential sequence could involve the addition of a nucleophile to the alkyne, which then facilitates an intramolecular cyclization involving the hydroxyl or ester group. Another avenue is the development of multicomponent reactions where this compound, an amine, and a third component combine in a single pot to form a complex heterocyclic product.

These advanced methodologies would not only be synthetically efficient but could also provide access to novel molecular scaffolds that would be difficult to synthesize through traditional stepwise approaches.

Theoretical Predictions for Undiscovered Reactivity Profiles

Computational chemistry and theoretical studies are powerful tools for predicting and understanding chemical reactivity, complementing experimental work. mdpi.com Applying methods like Density Functional Theory (DFT) to this compound can provide deep insights into its electronic structure, orbital energies (HOMO-LUMO), and molecular electrostatic potential. researchgate.net

Such studies can predict sites of electrophilic and nucleophilic attack, guiding the design of new reactions. For example, theoretical calculations could identify the most likely pathways for transition-metal-catalyzed reactions, predict the stereochemical outcomes of asymmetric syntheses, or model the transition states of potential pericyclic reactions. Furthermore, computational screening of virtual catalyst libraries could identify promising candidates for specific transformations before any experimental work is undertaken, saving significant time and resources. This predictive power can help uncover non-intuitive reaction pathways and expand the known chemical space of this versatile building block.

Table 2: Hypothetical DFT Calculation Results for this compound This table illustrates the type of data that could be generated from theoretical studies to predict the molecule's reactivity.

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.5 eVRegion of highest electron density; likely site for electrophilic attack (e.g., alkyne π-system).
LUMO Energy-1.2 eVRegion of lowest electron density; likely site for nucleophilic attack (e.g., ester carbonyl).
HOMO-LUMO Gap5.3 eVIndicates moderate kinetic stability and potential for charge transfer in reactions.
Dipole Moment2.8 DSuggests the molecule is polar, influencing its solubility and interaction with polar reagents.
MESP Minimum-45 kcal/molLocated on the hydroxyl and carbonyl oxygen atoms, predicting sites for hydrogen bonding and electrophilic interaction.

Potential for Applications in Emerging Chemical Technologies (excluding biological/clinical)

Beyond its role as a synthetic intermediate, the inherent properties of this compound suggest potential applications in emerging chemical technologies, particularly in materials science. The rigid alkyne unit and the phenyl ring can impart desirable structural and electronic properties to larger molecules and polymers.

One promising area is the development of novel polymers and functional materials. The alkyne moiety can be readily polymerized through various methods, including transition-metal catalysis or click chemistry, to create highly conjugated systems. The presence of the hydroxyl and ester groups offers sites for post-polymerization modification, allowing for the fine-tuning of material properties such as solubility, thermal stability, or adhesion. These materials could find use as specialty coatings, adhesives, or organic electronic components. chemimpex.com

Furthermore, the molecule could serve as a monomer or cross-linking agent in the synthesis of advanced resins and composites. Its rigid structure could enhance the mechanical strength and thermal resistance of the resulting materials. Esters are known to be effective solvents and plasticizers, and derivatives of this compound could be explored for similar high-performance applications. wikipedia.org

Q & A

Q. How can machine learning models predict novel biological or catalytic applications of Ethyl 4-hydroxy-4-phenyl-2-butynoate?

  • Methodological Answer : Train QSAR models using descriptors like topological polar surface area (TPSA) and molecular weight. Validate against experimental bioactivity data (e.g., IC₅₀ in enzyme assays). For catalysis, DFT-based descriptor libraries (e.g., NBO charges) predict ligand efficacy in transition-metal complexes .

Unresolved Research Issues

  • Stereochemical Control : The compound’s prochiral center complicates asymmetric synthesis; chiral auxiliaries or organocatalysts require further exploration.
  • Environmental Impact : Degradation pathways in aquatic systems remain uncharacterized; LC-HRMS/MS with isotope dilution is needed .

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